molecular formula C10H9N3 B127440 2,2'-Dipyridylamine CAS No. 1202-34-2

2,2'-Dipyridylamine

Cat. No.: B127440
CAS No.: 1202-34-2
M. Wt: 171.2 g/mol
InChI Key: HMMPCBAWTWYFLR-UHFFFAOYSA-N
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Description

2,2’-Dipyridylamine: is an organic compound with the chemical formula C₁₀H₉N₃ . It consists of two pyridyl groups (C₅H₄N) linked to a secondary amine (NH). This compound is known for forming a range of coordination complexes and is used in various chemical applications .

Mechanism of Action

Target of Action

2,2’-Dipyridylamine, an organic compound with the formula (C 5 H 4 N) 2 NH , is primarily known for its role as a bidentate N-donor ligand . It forms a range of coordination complexes , acting as a bridge between metal ions in these complexes. The primary targets of 2,2’-Dipyridylamine are therefore the metal ions in these complexes.

Mode of Action

The compound consists of a pair of 2-pyridyl groups (C 5 H 4 N) linked to a secondary amine . This structure allows it to bind to metal ions, forming coordination complexes . The formation of these complexes can alter the properties of the metal ions, leading to changes in their reactivity, stability, and other characteristics.

Result of Action

The primary result of 2,2’-Dipyridylamine’s action is the formation of coordination complexes with metal ions . These complexes can have a variety of properties depending on the specific metal ions involved and the conditions under which the complexes are formed. For example, some complexes might exhibit luminescence , while others might act as catalysts for certain chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 2,2’-Dipyridylamine typically involves the above-mentioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,2’-Dipyridylamine can undergo oxidation reactions, often forming coordination complexes with metals.

    Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents.

    Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products:

Comparison with Similar Compounds

    2,2’-Bipyridine: Similar in structure but lacks the secondary amine group.

    1,10-Phenanthroline: Another polydentate ligand with a different ring structure.

    2,2’-Bipyridyl: Similar to 2,2’-Dipyridylamine but with different coordination properties.

Uniqueness: 2,2’-Dipyridylamine is unique due to its secondary amine group, which allows it to form a wider variety of coordination complexes compared to similar compounds. This makes it particularly versatile in applications ranging from catalysis to materials science .

Properties

IUPAC Name

N-pyridin-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMPCBAWTWYFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061619
Record name 2-Pyridinamine, N-2-pyridinyl-
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Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202-34-2
Record name 2,2′-Dipyridylamine
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Record name 2,2'-Dipyridylamine
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Record name 2,2'-Dipyridylamine
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Record name 2-Pyridinamine, N-2-pyridinyl-
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Record name 2-Pyridinamine, N-2-pyridinyl-
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Record name Di(2-pyridyl)amine
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Record name 2,2'-DIPYRIDYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The specific interaction mechanism of Dpa is highly dependent on the metal ion it is coordinated with and the overall complex structure. For instance, Dpa-containing ruthenium(II) complexes have been shown to interact with DNA through a combination of groove binding and partial intercalation. [] This interaction disrupts the DNA structure, potentially leading to cell death, making these complexes interesting candidates for anticancer agents. [] In other cases, Dpa-containing complexes have been investigated for their catalytic properties in various organic reactions. [, , ]

ANone:

  • Spectroscopic Data:
    • NMR: Dpa typically exhibits characteristic signals in 1H NMR corresponding to the aromatic protons of the pyridyl rings. The exact chemical shifts depend on the solvent and the presence of other coordinating ligands. [, ]
    • IR: Key IR stretches include those attributed to N-H and C=N bonds. [, , ]
    • UV-Vis: Dpa displays absorption bands in the UV region, primarily due to π-π* transitions. [, , , ] Upon complexation with metal ions, additional bands in the visible region may appear due to metal-to-ligand charge transfer (MLCT) transitions. [, ]

A: Dpa complexes have been investigated in various material applications. For example, copper(I)-Dpa coordination polymers display interesting luminescent properties in the solid state. [] Additionally, the flexibility of the Dpa ligand allows for the creation of diverse architectures, including discrete complexes, polymers, and metal-organic frameworks (MOFs). [, , ]

A: Dpa complexes, particularly those of palladium, have been successfully employed in catalytic organic transformations, including the copper-free Sonogashira cross-coupling reaction in water. [] The nitrogen atoms in Dpa can act as coordinating sites for metal ions, influencing the catalytic activity and selectivity. [, , ]

A: DFT calculations are often used to study the electronic structure, optical properties, and reactivity of Dpa complexes. [, , , , ] These calculations can provide insights into the nature of metal-ligand bonding, predict spectroscopic properties, and help understand reaction mechanisms. [, , , , ]

A: Modifications to the Dpa scaffold, such as the introduction of substituents on the pyridine rings or the bridging nitrogen atom, can significantly impact the properties of the resulting complexes. For example, benzylation of the amine in Dpa leads to Ir(III) complexes with enhanced catalytic activity in the photooxidation of sulfides. []

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